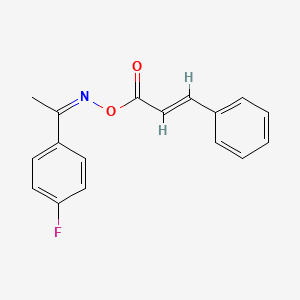![molecular formula C14H11FN6OS B5428778 N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in the development of various diseases. In cancer, this compound A has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In inflammation, this compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurological disorders, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in animal models. In cancer, this compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound A has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In neurological disorders, this compound A has been shown to improve cognitive function and decrease oxidative stress.
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A is its broad range of potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one limitation of this compound A is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the identification of the specific enzymes and signaling pathways that are targeted by this compound A, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound A in animal models and clinical trials. Overall, the potential therapeutic applications of this compound A make it a promising candidate for further research and development.
合成法
The synthesis of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A involves a series of chemical reactions that start with the reaction of 2-fluoroaniline with carbon disulfide to form the intermediate compound 2-fluoro-N-(pyridin-3-yl)thiocarbamoylbenzenamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, followed by the reaction with 2-chloroacetyl chloride to form the final product, this compound A.
科学的研究の応用
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is a key factor in the development of many diseases, and this compound A has been shown to have anti-inflammatory effects in animal models. In neurological disorders, this compound A has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6OS/c15-11-5-1-2-6-12(11)17-13(22)9-23-14-18-19-20-21(14)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKIBMOTDWBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

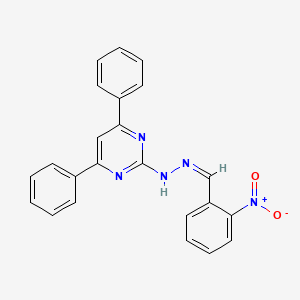
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(2-methyl-3-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428706.png)

![N-[3-(1-azepanyl)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5428723.png)
![methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate](/img/structure/B5428729.png)
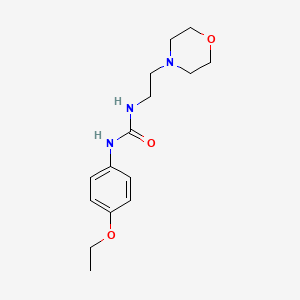
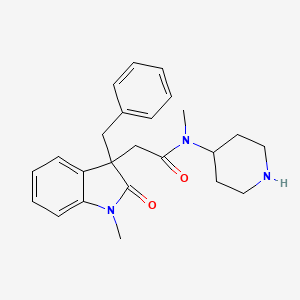
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5428751.png)
![N-ethyl-N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5428758.png)
![(2S)-2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B5428763.png)
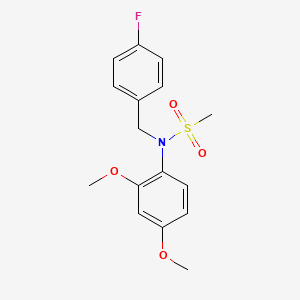
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5428783.png)
![6-ethoxy-2-{1-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5428797.png)
